Butyrophenone, 4'-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)-

Description

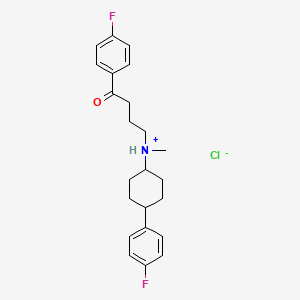

This compound is a fluorinated butyrophenone derivative characterized by a unique substitution pattern:

- Core structure: A butyrophenone backbone with a 4'-fluoro substituent on the phenyl ring.

- Substituents: An (N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino) group at the 4-position of the ketone moiety.

- Stereochemistry: The (E)-configuration indicates spatial arrangement around the double bond or cyclohexyl group, influencing receptor interactions .

- Molecular formula: Likely analogous to similar compounds (e.g., C₂₃H₂₈ClF₂N₂O based on ), though exact data requires confirmation.

- Pharmacological class: Presumed atypical antipsychotic due to structural similarity to haloperidol and bromperidol (butyrophenones targeting dopamine D₂ receptors) .

Properties

CAS No. |

36771-99-0 |

|---|---|

Molecular Formula |

C23H28ClF2NO |

Molecular Weight |

407.9 g/mol |

IUPAC Name |

[4-(4-fluorophenyl)cyclohexyl]-[4-(4-fluorophenyl)-4-oxobutyl]-methylazanium;chloride |

InChI |

InChI=1S/C23H27F2NO.ClH/c1-26(16-2-3-23(27)19-6-12-21(25)13-7-19)22-14-8-18(9-15-22)17-4-10-20(24)11-5-17;/h4-7,10-13,18,22H,2-3,8-9,14-16H2,1H3;1H |

InChI Key |

SWVKCNZITGUWKG-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](CCCC(=O)C1=CC=C(C=C1)F)C2CCC(CC2)C3=CC=C(C=C3)F.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- typically involves multiple steps. One common method includes the reaction of fluorobenzene with 4-chlorobutyryl chloride to form 4-chloro-4’-fluorobutyrophenone . This intermediate is then subjected to further reactions involving cyclohexylamine and methylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-fluoro-4-(N-(4-(p-fluorophenyl)cyclohexyl)-N-methylamino)-, hydrochloride, (E)- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, altering their activity and leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

(a) Moperone Hydrochloride

- Structure: 4'-Fluoro-4-(4-hydroxy-4-p-tolylpiperidino)butyrophenone hydrochloride.

- Key differences: Replaces the cyclohexyl-N-methylamino group with a piperidino-hydroxy-tolyl moiety .

- Pharmacology : Classified as a typical antipsychotic with D₂ receptor antagonism.

(b) 4-Fluoro-4-((4-(4-Fluorophenyl)-4-Methoxycyclohexyl)Amino)Butyrophenone Hydrochloride (CAS 55199-71-8)

- Structure : Differs by a methoxy group instead of N-methyl on the cyclohexyl ring .

- Impact: Methoxy substitution may reduce lipophilicity compared to methylamino, altering blood-brain barrier penetration.

(c) Bromperidol

- Structure: A brominated butyrophenone with similar D₂ antagonism.

- Clinical use: Effective in schizophrenia at 1–15 mg/day, highlighting potency variations among butyrophenones .

Receptor Binding and Pharmacodynamics

Butyrophenones exhibit affinity for dopamine (D₁, D₂) and serotonin (5-HT₂) receptors. Key comparisons:

- Atypical vs. Typical: Atypical antipsychotics (e.g., clozapine) show lower D₂ affinity and higher 5-HT₂/D₂ ratios. The target compound’s (E)-configuration and cyclohexyl-methylamino group may favor this profile .

- Toxicity : The target compound’s LD₅₀ of 126 mg/kg suggests moderate acute toxicity, comparable to bromperidol but higher than haloperidol .

Clinical and Preclinical Data

- Metabolism: Fluorine atoms may slow hepatic metabolism, prolonging half-life compared to non-fluorinated analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.